molecular formula C9H13N3O3S B12966194 N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide

N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide

Cat. No.: B12966194
M. Wt: 243.29 g/mol
InChI Key: VPKHHFZDCATOJX-UHFFFAOYSA-N
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Description

N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is heated on a water bath for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes . The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamide
  • N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit specific enzymes and its versatility in chemical synthesis make it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-2-16(14,15)12-8-5-3-7(4-6-8)9(13)11-10/h3-6,12H,2,10H2,1H3,(H,11,13)

InChI Key

VPKHHFZDCATOJX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

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